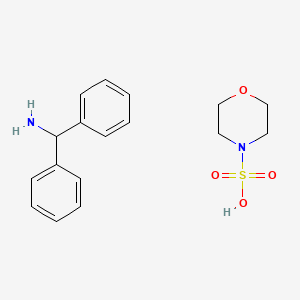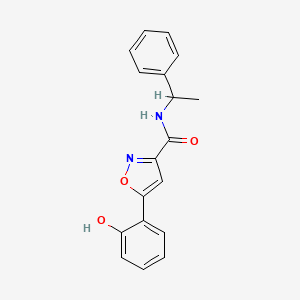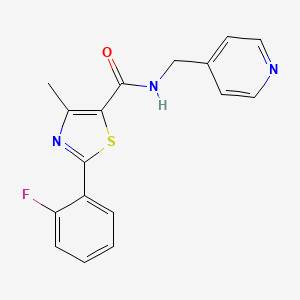
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1), also known as Mops-DMA, is a chemical compound used in scientific research. It is a buffer solution that is commonly used in biochemical and physiological experiments. This compound is a combination of 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio.
作用機序
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.2, which means that it is most effective at buffering solutions near this pH. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) can also chelate metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects:
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) has no known biochemical or physiological effects on living organisms. It is used solely as a buffer solution in scientific research and does not interact with biological systems.
実験室実験の利点と制限
One advantage of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) as a buffer solution is that it has a low UV absorbance, which makes it useful for experiments that require UV detection, such as protein and nucleic acid analysis. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) also has a high solubility in water, which makes it easy to prepare solutions. A limitation of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is that it is not effective at buffering solutions outside of the pH range of 6.5-7.5.
将来の方向性
There are several future directions for the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in scientific research. One direction is to investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in drug delivery systems. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) could potentially be used as a carrier for drugs that have a low solubility in water. Another direction is to study the effects of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) on the activity of enzymes and other proteins. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could affect the activity of these proteins and could lead to new insights into their function. Finally, future research could investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in the development of biosensors for the detection of metal ions. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could be used to create biosensors that are highly specific and sensitive.
合成法
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is synthesized by combining 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio. The reaction takes place in a solvent, such as water or ethanol, and is heated to a specific temperature. The reaction is monitored to ensure that the desired compound is formed. The product is then purified and dried for use in scientific research.
科学的研究の応用
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is commonly used as a buffer solution in biochemical and physiological experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of other chemicals. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids. Additionally, 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is used in cell culture experiments to maintain the pH of the cell media.
特性
IUPAC Name |
diphenylmethanamine;morpholine-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C4H9NO4S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;6-10(7,8)5-1-3-9-4-2-5/h1-10,13H,14H2;1-4H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXFTFLFHHYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)

![4-(5-bromo-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133704.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6133718.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
